molecular formula C19H21N5 B12743783 6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline CAS No. 116979-35-2

6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline

Cat. No.: B12743783
CAS No.: 116979-35-2
M. Wt: 319.4 g/mol
InChI Key: CSPLHNLVWWQLIF-ZYFOBHMOSA-N
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Description

6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline is a complex organic compound that belongs to the ergoline family Ergoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry This particular compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms, fused to an ergoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline typically involves multiple steps, starting from simpler precursors. One common approach is to first synthesize the pyrimidine ring, followed by its attachment to the ergoline structure. The pyrimidine ring can be synthesized through a series of reactions involving acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates . These reactions include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate reagents, solvents, and catalysts to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions, can be employed . Additionally, the use of environmentally benign organoboron reagents can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions can introduce different substituents on the pyrimidine ring or the ergoline structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield methylsulfonyl derivatives, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. In the case of its neuroprotective and anti-inflammatory properties, the compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that it can modulate cellular processes and signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline is unique due to its specific ergoline structure fused with a pyrimidine ring. This combination imparts distinct chemical properties and potential applications that are not found in other similar compounds. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

116979-35-2

Molecular Formula

C19H21N5

Molecular Weight

319.4 g/mol

IUPAC Name

4-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]pyrimidin-2-amine

InChI

InChI=1S/C19H21N5/c1-24-10-12(15-5-6-21-19(20)23-15)7-14-13-3-2-4-16-18(13)11(9-22-16)8-17(14)24/h2-6,9,12,14,17,22H,7-8,10H2,1H3,(H2,20,21,23)/t12-,14?,17-/m1/s1

InChI Key

CSPLHNLVWWQLIF-ZYFOBHMOSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=NC(=NC=C5)N

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=NC(=NC=C5)N

Origin of Product

United States

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